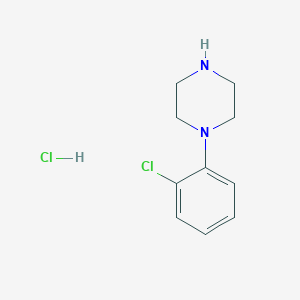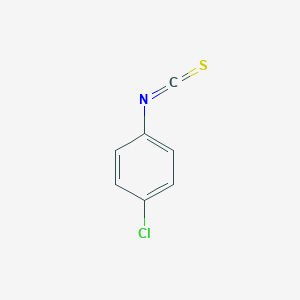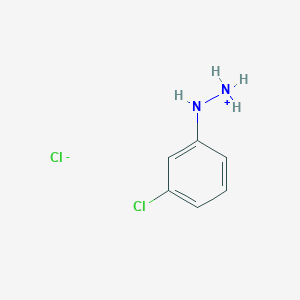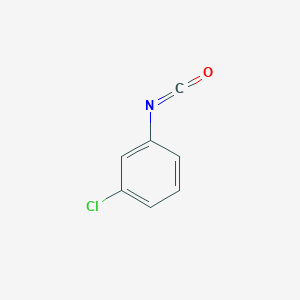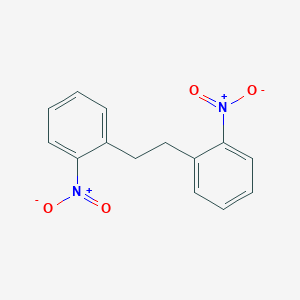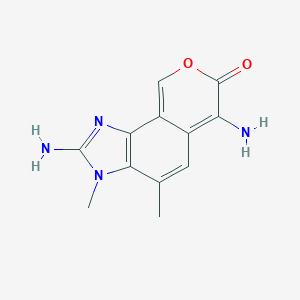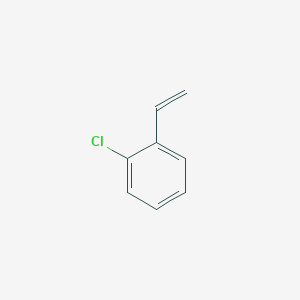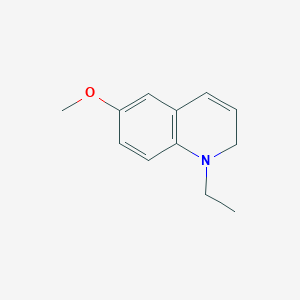
6-Methoxy-N-ethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-N-ethyl-1,2-dihydroquinoline (MEDQ) is a chemical compound that has been studied for its potential applications in various scientific research areas. MEDQ is a heterocyclic compound that contains a quinoline ring system with a methoxy group and an ethyl group attached to it. In
Aplicaciones Científicas De Investigación
6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline is not fully understood. However, it has been proposed that 6-Methoxy-N-ethyl-1,2-dihydroquinoline exerts its effects through the modulation of various signaling pathways. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methoxy-N-ethyl-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to exhibit low toxicity and high solubility in water. However, the limitations of 6-Methoxy-N-ethyl-1,2-dihydroquinoline include its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 6-Methoxy-N-ethyl-1,2-dihydroquinoline. One direction is to explore the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of cancer and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 6-Methoxy-N-ethyl-1,2-dihydroquinoline is a chemical compound that has been studied for its potential applications in various scientific research areas. The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.
Métodos De Síntesis
The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain 6-Methoxy-N-ethyl-1,2-dihydroquinoline. This synthesis method has been optimized to obtain high yields and purity of 6-Methoxy-N-ethyl-1,2-dihydroquinoline.
Propiedades
Número CAS |
134907-09-8 |
|---|---|
Nombre del producto |
6-Methoxy-N-ethyl-1,2-dihydroquinoline |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-ethyl-6-methoxy-2H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
ZCQFQIMBLGRKHC-UHFFFAOYSA-N |
SMILES |
CCN1CC=CC2=C1C=CC(=C2)OC |
SMILES canónico |
CCN1CC=CC2=C1C=CC(=C2)OC |
Otros números CAS |
134907-09-8 |
Sinónimos |
6-diH-MEQ 6-methoxy-N-ethyl-1,2-dihydroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



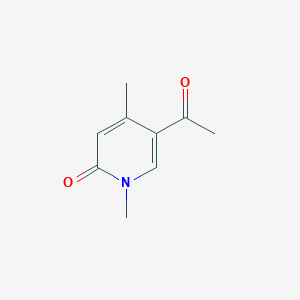

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
